2-(3-Methylbenzamido)benzoic acid
Description
Properties
IUPAC Name |
2-[(3-methylbenzoyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-10-5-4-6-11(9-10)14(17)16-13-8-3-2-7-12(13)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPDYIRCCGMCOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 3 Methylbenzamido Benzoic Acid and Its Structural Analogues
Chemical Strategies for Amide Bond Formation in Benzoic Acid Systems
The creation of an amide linkage between a carboxylic acid and an amine is a cornerstone reaction in organic synthesis. For benzoic acid systems, two primary approaches are prevalent: the use of highly reactive acyl halide intermediates and direct condensation reactions facilitated by coupling agents.
A reliable and long-standing method for amide bond formation involves a two-step process: the conversion of a carboxylic acid to its corresponding acyl halide, followed by the reaction of this activated intermediate with an amine. nih.gov Acyl chlorides are the most common acyl halides used for this purpose due to their high reactivity.
The general procedure involves treating the benzoic acid derivative with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the acyl chloride. This intermediate is typically not isolated and is reacted in situ with the amine. The presence of a base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270), is required to neutralize the hydrogen chloride (HCl) gas that is generated as a byproduct during the reaction. nih.gov This prevents the protonation of the reactant amine, which would render it non-nucleophilic. This method is highly efficient but can be limited by the presence of sensitive functional groups in the substrates that may not be compatible with the harsh conditions of acyl chloride formation.
Direct condensation methods offer a milder alternative to the acyl halide approach, allowing for the formation of amide bonds without the need for isolating reactive intermediates. These reactions are facilitated by coupling agents that activate the carboxylic acid in situ.
Carbodiimide-Mediated Coupling: Carbodiimides are among the most widely used coupling agents for amide synthesis. wikipedia.org Common examples include N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). wikipedia.org The reaction mechanism involves the attack of the carboxylate on the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate is then susceptible to nucleophilic attack by the amine, which forms the desired amide and a urea (B33335) byproduct (e.g., N,N'-dicyclohexylurea for DCC). wikipedia.org
To improve reaction yields and minimize side reactions, such as the formation of N-acylurea byproducts or racemization in chiral substrates, additives are often employed. wikipedia.orgluxembourg-bio.com 1-Hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are common additives that react with the O-acylisourea intermediate to form an activated ester, which is more stable and less prone to side reactions but still highly reactive towards amines. luxembourg-bio.com
Other Condensation Reagents: Various other reagents can catalyze the direct amidation of benzoic acids. For instance, titanium(IV) tetrachloride (TiCl₄) has been reported to mediate the condensation of carboxylic acids and amines, providing moderate to excellent yields. nih.gov Boric acid has also been described as a simple and readily available catalyst for the dehydrative amidation between benzoic acids and aromatic amines under mild, solvent-free conditions. researchgate.net
| Coupling Method | Reagents/Catalysts | Key Intermediate | Advantages |
| Acyl Halide Coupling | SOCl₂, (COCl)₂, Pyridine | Acyl Chloride | High reactivity, high yield |
| Carbodiimide Coupling | DCC, EDC, HOBt, HOAt | O-acylisourea | Mild conditions, broad applicability |
| Titanium-mediated | TiCl₄, Pyridine | Titanium-carboxylate complex | Effective for various substrates |
| Boric Acid Catalysis | Boric Acid | - | Mild, solvent-free conditions |
Synthesis of Key Precursors for 2-(3-Methylbenzamido)benzoic acid
The targeted synthesis of this compound requires two key building blocks: 3-methylbenzoic acid and 2-aminobenzoic acid.
3-Methylbenzoic acid, also known as m-toluic acid, is a commercially available compound. sigmaaldrich.com However, various synthetic methods exist for its preparation and for other substituted benzoic acids. A common industrial method for producing benzoic acid and its derivatives is the oxidation of alkylbenzenes. For 3-methylbenzoic acid, this would involve the oxidation of the methyl group of m-xylene.
Another route to substituted benzoic acids involves the modification of the aromatic ring. For example, a method for synthesizing 2-nitro-3-methylbenzoic acid involves the nitration of m-toluic acid using nitric acid at low temperatures. patsnap.comgoogle.com Furthermore, 2-bromo-3-methylbenzoic acid can be synthesized from p-nitrotoluene through a multi-step process involving bromination and subsequent cyanation and hydrolysis. orgsyn.org
2-Aminobenzoic acid, commonly known as anthranilic acid, is a versatile and inexpensive starting material for the synthesis of many compounds, including dyes and pharmaceuticals. core.ac.ukresearchgate.net The most common industrial synthesis of anthranilic acid is through the Hofmann rearrangement of phthalimide (B116566). google.comstackexchange.com
This process involves the treatment of an aqueous solution of sodium phthalimide (or the in-situ generated salt from phthalimide and sodium hydroxide) with an alkaline solution of sodium hypochlorite. The reaction proceeds at a reduced temperature, followed by heating, to yield the sodium salt of anthranilic acid. google.com The free anthranilic acid is then precipitated by acidification of the reaction mixture. stackexchange.com
| Precursor | Common Name | Typical Synthesis Method | Starting Material(s) |
| 3-Methylbenzoic acid | m-Toluic acid | Oxidation of an alkylbenzene | m-Xylene |
| 2-Aminobenzoic acid | Anthranilic acid | Hofmann Rearrangement | Phthalimide, Sodium Hypochlorite |
Targeted Synthesis of this compound
The direct synthesis of this compound is achieved by forming an amide bond between the amino group of 2-aminobenzoic acid and the carboxyl group of 3-methylbenzoic acid. This transformation can be accomplished using the standard amidation methodologies discussed previously.
Route 1: Acyl Chloride Method In this approach, 3-methylbenzoic acid is first converted to its more reactive acyl chloride, 3-methylbenzoyl chloride. This is typically done by reacting 3-methylbenzoic acid with thionyl chloride (SOCl₂). The resulting 3-methylbenzoyl chloride is then reacted with 2-aminobenzoic acid in the presence of a base (like pyridine or triethylamine) to yield this compound. This is an application of the Schotten-Baumann reaction conditions.
Route 2: Carbodiimide-Mediated Condensation A milder, one-pot synthesis involves the direct coupling of 3-methylbenzoic acid and 2-aminobenzoic acid using a carbodiimide reagent such as DCC or EDC. To enhance the efficiency and minimize potential side reactions, an additive like HOBt is often included. The reactants are typically stirred in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), at room temperature until the reaction is complete. The urea byproduct is then removed by filtration (for DCC) or aqueous workup (for EDC) to isolate the final product.
The synthesis of structurally analogous compounds, such as 5-(2-<3-methyl-benzamido>-ethyl)-2-methyl-benzoic acid, has been reported in the literature, confirming the viability of these coupling strategies for creating the methylbenzamido benzoic acid scaffold. google.com
Synthetic Exploration of Benzamido Benzoic Acid Derivatives and Analogues
The exploration of benzamido benzoic acid derivatives involves a variety of synthetic approaches aimed at modifying the core structure to enhance or alter its biological activity. These methods are crucial for developing new therapeutic agents.
Diversification via Aromatic Substitutions
A primary strategy for diversifying the benzamido benzoic acid scaffold is through electrophilic aromatic substitution. This allows for the introduction of a wide range of functional groups onto the aromatic rings, influencing the molecule's electronic properties and steric profile.
One direct method for creating benzamide (B126) derivatives is the Friedel-Crafts-type reaction. For instance, arenes can be directly converted to benzamide derivatives using cyanoguanidine in the presence of a Brønsted superacid like triflic acid (CF3SO3H). This reaction proceeds via a superelectrophilic intermediate. nih.gov Alkyl-substituted benzenes have been shown to convert to their corresponding amides in good yields, though mixtures of regioisomers can be formed in some cases. nih.gov
The following table summarizes the synthesis of various primary aromatic amides through the direct electrophilic aromatic substitution of arenes with cyanoguanidine and triflic acid. nih.gov
| Arene | Product | Yield (%) |
| Benzene (B151609) | Benzamide | 56 |
| Toluene | 4-Methylbenzamide / 2-Methylbenzamide | 71 (80:20 ratio) |
| o-Xylene | 3,4-Dimethylbenzamide / 2,3-Dimethylbenzamide | 78 (70:30 ratio) |
| Mesitylene | 2,4,6-Trimethylbenzamide | 85 |
| Anisole | 4-Methoxybenzamide | 45 |
| Biphenyl | 4-Phenylbenzamide | 62 |
| Naphthalene | 1-Naphthamide / 2-Naphthamide | 40 (90:10 ratio) |
| Thiophene | 2-Thiophenecarboxamide | 30 |
Data sourced from a study on direct electrophilic aromatic substitution. nih.gov
Another approach involves the nitration of a substituted benzoic acid. For example, 2-nitro-3-methylbenzoic acid can be synthesized by reacting powdered m-methylbenzoic acid with nitric acid at low temperatures (-30 to -15 °C). google.compatsnap.com This method demonstrates high conversion rates and selectivity for the desired product. google.com
Furthermore, substitutions can be introduced on the benzoic acid moiety before the amide bond formation. For instance, 4-amino-salicylic acid can be protected and then alkylated to introduce substituents. google.com Halogenation, such as chlorosulfonation, can also be performed on the benzamide scaffold to introduce further diversity. google.com
Structural Modifications of the Amide Linkage and Carboxylic Acid Moiety
Modifications to the amide linkage and the carboxylic acid group are critical for altering the pharmacokinetic and pharmacodynamic properties of benzamido benzoic acid derivatives.
The amide bond itself can be synthesized through the coupling of a benzoic acid derivative and an amine. A common method involves activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride or phosphorus pentachloride, which then reacts with the appropriate amine. google.com Alternatively, condensing agents like dicyclohexylcarbodiimide (B1669883) (DCC) or silicon tetrachloride can be used to facilitate the amide bond formation directly from the carboxylic acid and amine. google.com
Hydrolysis of the amide bond back to the carboxylic acid can be achieved under acidic or alkaline conditions. For instance, benzamide can be hydrolyzed to benzoic acid using sodium hydroxide (B78521) followed by acidification with hydrochloric acid. youtube.compharmacyinfoline.comscribd.com This reversible process is fundamental in both synthetic and metabolic pathways.
Bioisosteric replacement of the amide bond is a sophisticated strategy to improve drug-like properties. Functional groups such as oxazoles, oxadiazoles, and 1,2,3-triazoles can serve as amide surrogates. nih.gov These replacements can lead to improved membrane permeability and metabolic stability. For example, the 1,2,3-triazole moiety is a known amide surrogate, with similar dipole moments and the ability to act as a hydrogen bond acceptor. nih.gov
The carboxylic acid group can also be modified. Esterification, for instance, can be achieved by reacting the benzoic acid with an alcohol in the presence of an acid catalyst. mdpi.com Solid acid catalysts, such as those based on zirconium, are being explored as reusable and environmentally friendly alternatives to traditional acid catalysts like sulfuric acid. mdpi.com
Integration with Biologically Relevant Scaffolds (e.g., Heterocycles, Nucleosides)
Incorporating benzamido benzoic acid derivatives with other biologically active scaffolds, such as heterocycles and nucleosides, is a powerful strategy to create novel molecules with enhanced or entirely new biological activities.
Benzamide derivatives can be coupled with various heterocyclic amines to generate a wide range of compounds. For example, substituted benzoic acids can be reacted with heterocyclic amines like 1-ethyl-2-aminomethyl pyrrolidine (B122466) in the presence of a condensing agent. google.com This approach has been used to synthesize compounds with diverse pharmacological profiles.
The synthesis of benzamides containing heterocyclic rings like thiazole (B1198619) has been explored for developing glucokinase activators. researchgate.net In one study, a series of thiazole-containing benzamide derivatives were synthesized and evaluated for their antidiabetic potential. researchgate.net
Furthermore, the benzamide structure can be cyclized to form heterocyclic systems. For instance, a 2-(sulfonamido)-N-benzamide can be cyclized to form a benzimidazole (B57391) by coupling the sulfonamide benzoic acid with 1,2-diaminophenyl, followed by acid-catalyzed ring closure. nih.gov Similarly, reaction with hydrazine (B178648) derivatives can lead to the formation of triazoles or oxadiazoles. nih.gov
The formation of cocrystals between benzamide and other molecules, such as substituted benzoic acids, is another area of interest. researchgate.net These multicomponent assemblies are held together by intermolecular interactions and can exhibit improved physicochemical properties. researchgate.net
Advanced Spectroscopic and Crystallographic Characterization of this compound and Related Structures
The intricate molecular architecture of this compound, a compound of interest in various chemical and pharmaceutical contexts, has been elucidated through a suite of advanced spectroscopic techniques. This article delves into the detailed characterization of this molecule, focusing on the application of vibrational and nuclear magnetic resonance spectroscopy to identify its functional groups, analyze its conformation, and provide a comprehensive picture of its structure.
Coordination Chemistry of Benzamido Benzoic Acid Derivatives
Ligand Design and Coordination Modes of Benzamido Carboxylates
The fundamental building block of 2-(3-Methylbenzamido)benzoic acid comprises a benzoic acid moiety and a benzamide (B126) group. This combination of functional groups is a hallmark of a versatile class of ligands in coordination chemistry.
Carboxylic Acid and Amide Functionalities as Ligating Sites
The carboxylic acid and amide groups are the primary sites for metal coordination in benzamido benzoic acid derivatives. The carboxylic acid group (-COOH) can coordinate to a metal center in several ways:
Monodentate: One of the oxygen atoms of the carboxylate group binds to the metal ion.
Bidentate Chelating: Both oxygen atoms of the deprotonated carboxylate group (-COO⁻) bind to the same metal ion, forming a stable chelate ring.
Bidentate Bridging: The carboxylate group bridges two different metal ions.
The amide group (-CONH-) also offers potential coordination sites through the carbonyl oxygen and the amide nitrogen. The lone pair of electrons on the carbonyl oxygen makes it a good donor, while the nitrogen can also coordinate, particularly after deprotonation. The interplay between these two functionalities allows for a rich variety of coordination modes, leading to the formation of diverse metal-ligand frameworks. In the case of this compound, the relative positioning of the carboxylic acid and the amide group would favor chelation, potentially forming stable five- or six-membered rings with a metal center.
Role of Benzamido Benzoic Acid Systems as Directing Groups in Catalysis
Benzamido benzoic acid systems are recognized for their role as directing groups in catalysis, particularly in C-H activation/functionalization reactions. The ligand can coordinate to a metal catalyst, positioning it in close proximity to a specific C-H bond on the aromatic ring, thereby facilitating its selective activation and subsequent reaction. This "chelation-assisted" strategy is a powerful tool in organic synthesis for the efficient and regioselective construction of complex molecules. While no specific studies demonstrate this role for this compound, its structural similarity to known directing groups suggests it could potentially function in a similar capacity.
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with benzamido benzoic acid ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent system, often under mild conditions. The resulting complexes can then be characterized by various analytical techniques to determine their structure and properties.
Formation of Coordination Compounds with Transition Metals (e.g., Co(II), Zn(II), Cd(II), Re(V))
Based on studies of related ligands, it is anticipated that this compound could form stable coordination compounds with a range of transition metals. For instance:
Co(II): Cobalt(II) complexes with N,O-donor ligands often exhibit interesting magnetic and electronic properties.
Zn(II) and Cd(II): These d¹⁰ metal ions are versatile in their coordination geometries and can form complexes with varying nuclearities, from simple mononuclear species to larger clusters.
Re(V): Rhenium(V) is known to form stable oxo-complexes, and the N,O-donor set of a benzamido benzoate (B1203000) ligand could stabilize such a core.
However, a search of the scientific literature, including major chemical databases, did not yield any specific reports on the synthesis or structural characterization of Co(II), Zn(II), Cd(II), or Re(V) complexes with this compound.
Supramolecular Coordination Assemblies and Metal-Organic Materials
The ability of benzamido benzoate ligands to act as bridging units between metal centers is a key feature in the construction of supramolecular coordination assemblies and metal-organic frameworks (MOFs). The directionality of the coordination bonds, combined with secondary interactions like hydrogen bonding and π-π stacking, can lead to the formation of one-, two-, or three-dimensional networks with potential applications in gas storage, separation, and catalysis. Given the presence of both hydrogen bond donors (N-H) and acceptors (C=O, COOH) in this compound, it possesses the necessary attributes to participate in the formation of such extended structures. Unfortunately, no published research specifically describes the use of this compound in the synthesis of such materials.
Catalytic Applications of Benzamido Benzoic Acid-Metal Complexes
Metal complexes derived from benzamido benzoic acid ligands have been explored for their catalytic activity in various organic transformations. The metal center acts as the active site, while the ligand framework can influence the catalyst's stability, solubility, and selectivity. Potential catalytic applications could include oxidation, reduction, and carbon-carbon bond-forming reactions. The specific electronic and steric properties imparted by the 3-methylbenzoyl group in this compound could modulate the catalytic performance of its metal complexes. However, at present, there are no specific reports in the scientific literature detailing the catalytic applications of any metal complexes of this compound.
Metal-Catalyzed Carbon-Hydrogen Bond Functionalization Reactions
The field of carbon-hydrogen (C-H) bond functionalization has emerged as a transformative approach in organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. At the heart of this strategy is the use of directing groups, which coordinate to a metal catalyst and position it in close proximity to a specific C-H bond, enabling its selective activation and subsequent functionalization.
The molecular architecture of this compound, featuring a bidentate N,O-chelation motif, suggests its potential as a directing group in such transformations. The amide nitrogen and the carboxylic acid oxygen can coordinate to a metal center, forming a stable six-membered cyclometalated intermediate. This chelation-assisted strategy is a cornerstone of directed C-H functionalization.
While specific studies detailing the use of this compound in C-H functionalization are not extensively documented in the reviewed literature, the reactivity of analogous benzamido benzoic acid derivatives provides a strong indication of its potential catalytic applications. For instance, palladium catalysis is a widely employed method for the C-H functionalization of benzoic acid derivatives. These reactions, often assisted by a directing group, can lead to the formation of new carbon-carbon or carbon-heteroatom bonds at positions that would be otherwise difficult to access.
The general mechanism for such a reaction would involve the coordination of the benzamido benzoic acid ligand to a metal catalyst, such as palladium(II). This is followed by the deprotonation of the amide N-H, leading to the formation of a palladacycle. This key intermediate then facilitates the activation of a C-H bond, typically at the ortho position of the benzamido ring, leading to the formation of a new bond upon reaction with a coupling partner.
To illustrate the potential of this class of compounds, the following table summarizes representative examples of metal-catalyzed C-H functionalization reactions using directing groups structurally similar to this compound.
| Catalyst | Directing Group Moiety | C-H Functionalization Type | Coupling Partner | Product Type |
| [RuCl2(p-cymene)]2 | N-(quinolin-8-yl)benzamide | Arylation | Arylboronic acid | Biphenyl derivative |
| Co(OAc)2 | N-(quinolin-8-yl)benzamide | Alkenylation | Alkene | Styrenyl derivative |
| Pd(OAc)2 | 2-aminopyridine | Olefination | Alkene | Olefinated benzamide |
This table presents data for structurally related compounds to infer the potential applications of this compound.
Other Chelation-Assisted Catalytic Processes
Beyond C-H bond functionalization, the chelation properties of benzamido benzoic acid derivatives like this compound make them suitable ligands for a variety of other metal-catalyzed reactions. The ability to form stable complexes with transition metals is fundamental to their role in catalysis, influencing the reactivity and selectivity of the metallic center.
One area where such ligands can be applied is in hydroacylation reactions. Chelation-assisted hydroacylation, for example, involves the addition of an aldehyde C-H bond across an alkene or alkyne. The coordination of the directing group to the metal catalyst, such as a rhodium complex, is crucial for stabilizing the catalytic intermediates and preventing side reactions like decarbonylation. While benzoic acid itself has been used as a co-catalyst in some of these processes, the bidentate nature of this compound could offer enhanced stability and control.
Furthermore, the coordination complexes formed between benzamido benzoic acid derivatives and metal ions can themselves exhibit interesting properties and applications. For instance, complexes of benzoic acid derivatives with lanthanide metals, such as europium(III), have been synthesized and studied for their luminescence properties. The ligand plays a crucial role in sensitizing the metal ion's emission. Similarly, complexes with transition metals like cadmium and zinc have been investigated for their potential as sensors for small molecules and ions.
The following table provides examples of other chelation-assisted catalytic processes where benzamido or benzoic acid derivatives are involved, highlighting the versatility of this class of compounds.
| Metal Catalyst | Ligand/Directing Group Type | Catalytic Process | Substrate | Product |
| Wilkinson's Complex (Rh(PPh3)3Cl) | 2-aminopyridine/benzoic acid | Hydroacylation | Aldehyde, Alkyne | α,β-Unsaturated Ketone |
| Iron-supported Zr/Ti | N/A (Solid Acid Catalyst) | Esterification | Benzoic Acid, Methanol | Methyl Benzoate |
| Europium(III) Chloride | Benzoic Acid | Luminescent Material Synthesis | Benzoic Acid | [Eu(OOCC6H5)3·(HOOCC6H5)2] |
This table illustrates the broader catalytic and coordination chemistry context of benzoic acid derivatives, suggesting potential roles for this compound.
Mechanistic Investigations into the Biological Activities of Benzamido Benzoic Acid Derivatives
Cellular and Receptor-Level Mechanisms
No research was identified that elucidates the cellular or receptor-level mechanisms of action for 2-(3-Methylbenzamido)benzoic acid.
Due to the absence of specific data for the target compound in the requested biological contexts, creating the detailed article would require extrapolating from unrelated molecules, leading to scientifically inaccurate and speculative content.
Receptor Antagonism (e.g., P2Y14R)
A significant area of investigation for benzamido benzoic acid derivatives is their role as antagonists for the P2Y14 receptor (P2Y14R). nih.govnih.gov This G protein-coupled receptor is activated by UDP-sugars and is implicated in various inflammatory and immune processes. nih.govresearchgate.net Derivatives of 3-amide benzoic acid have been identified as novel and potent antagonists of P2Y14R, showing promise in the treatment of inflammatory conditions such as acute gouty arthritis and inflammatory bowel disease. ontosight.airesearchgate.net
The antagonism of the P2Y14 receptor by these compounds can lead to the modulation of the innate immune system. nih.gov For instance, by blocking the P2Y14 receptor, these derivatives can interfere with the signaling pathways that lead to neutrophil recruitment and inflammation. nih.gov This makes the P2Y14 receptor a promising therapeutic target for a variety of inflammatory diseases.
Effects on Cell Proliferation and Apoptosis Pathways (e.g., Cancer Cell Lines)
While specific studies on this compound are limited, the broader class of benzoic acid derivatives has shown potential in oncology by influencing cell proliferation and apoptosis. ontosight.aipreprints.org Some of these compounds have been investigated for their ability to inhibit enzymes that are crucial for the growth of cancer cells. ontosight.ai
Research on related compounds suggests that benzoic acid derivatives can induce apoptosis, or programmed cell death, in various cancer cell lines. preprints.orgontosight.ai The proposed mechanisms often involve the activation of intrinsic apoptotic pathways, which can lead to cell cycle arrest and an increase in the rate of programmed cell death. For example, some benzoic acid derivatives have been found to induce apoptosis in breast and colon cancer cells. Furthermore, certain derivatives have been shown to arrest the cell cycle in the G2/M phase and increase the population of cells in the sub-G0-G1 phase, indicative of apoptosis. It is important to note that while these findings are promising, further research is needed to determine if this compound exhibits similar anticancer properties.
Immunomodulatory and Anti-Inflammatory Actions
The immunomodulatory and anti-inflammatory effects of benzamido benzoic acid derivatives are closely linked to their biological activities. While direct studies on this compound are not extensively available, research on structurally similar compounds provides valuable insights. For instance, a related compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been shown to possess significant anti-inflammatory properties. nih.govnih.govnih.gov
The anti-inflammatory actions of these derivatives are thought to be mediated through multiple pathways. One key mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins. nih.govnih.gov In silico studies have suggested a high affinity of some derivatives for the COX-2 enzyme. nih.gov Furthermore, these compounds may exert their effects by reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, and by modulating the expression of NF-κB, a key transcription factor in the inflammatory response. nih.govnih.gov Some salicylic (B10762653) acid-bearing compounds have also been found to increase the population of CD4+ regulatory T-cells, which play a crucial role in suppressing inflammatory responses. inabj.org
Antimicrobial and Antifungal Mechanisms
The antimicrobial and antifungal properties of benzoic acid and its derivatives have been recognized for some time. ontosight.airesearchgate.net The primary mechanism of action is believed to be the disruption of microbial cell integrity and function.
The antimicrobial activity of benzoic acid derivatives often correlates with the pH of the environment, with the undissociated form of the acid being more effective at diffusing across the microbial cell membrane. researchgate.netnih.gov Once inside the cell, the dissociation of the acid can lead to a lowering of the intracellular pH. nih.gov This acidification can inhibit key metabolic enzymes, such as phosphofructokinase in the glycolytic pathway, leading to a decrease in ATP production and ultimately restricting microbial growth. nih.gov
The antifungal mechanism of some benzoic acid amides is proposed to be multi-targeted, potentially involving the inhibition of proteins related to redox balance, kinase-mediated signaling, protein folding, and cell wall synthesis. mdpi.com While these general mechanisms are understood for the broader class of compounds, the specific antimicrobial and antifungal efficacy and mechanisms of this compound require further investigation.
Structure-Activity Relationship (SAR) Studies for Mechanistic Deconvolution
Structure-activity relationship (SAR) studies are instrumental in understanding how the chemical structure of benzamido benzoic acid derivatives influences their biological activities. These studies provide a roadmap for designing more potent and selective compounds.
Correlating Structural Features with Biological Potency and Selectivity
SAR studies have revealed that specific structural features are critical for the biological potency and selectivity of benzamido benzoic acid derivatives. For P2Y14R antagonists, the presence of a carboxylic acid group is often crucial for interaction with the receptor. nih.gov Attempts to replace this group with bioisosteres like tetrazole have generally resulted in a significant reduction in affinity. nih.gov
The nature and position of substituents on the phenyl rings also play a significant role. For instance, in a series of 4-(thiazol-5-yl)benzoic acid derivatives acting as protein kinase CK2 inhibitors, the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent inhibitory activity while increasing antiproliferative effects. brieflands.com In the context of antimicrobial activity, the presence and position of hydroxyl and methoxyl groups on the benzoic acid ring can significantly alter the compound's effectiveness against different pathogens. nih.gov The methyl group in this compound is an important structural feature whose impact on activity is a key area of SAR investigation.
Elucidating Key Binding Interactions and Pharmacophoric Requirements
Through SAR and computational modeling, the key binding interactions and pharmacophoric requirements for benzamido benzoic acid derivatives are being elucidated. For P2Y14R antagonists, a common pharmacophore model includes:
A region for hydrophobic interactions: This is often fulfilled by the biaryl core of the molecule. nih.govnih.gov
A region directed towards the extracellular solvent: This part of the molecule can be modified to improve properties like solubility. nih.gov
An anionic group: Typically a carboxylic acid, which forms crucial electrostatic interactions with the receptor. nih.gov
The amide linker in benzamido benzoic acid derivatives is a key structural element that provides a certain degree of rigidity and specific hydrogen bonding opportunities within the receptor's binding pocket. researchgate.net Molecular docking studies have helped to visualize these interactions, showing, for example, that the amide or urea (B33335) group of some inhibitors can form hydrogen bonds with tyrosine and aspartate residues in the target enzyme. researchgate.net Understanding these pharmacophoric requirements is essential for the rational design of new derivatives with improved therapeutic profiles.
Below is a table summarizing the inhibitory concentrations (IC50) of various benzamido benzoic acid derivatives against different targets, illustrating the structure-activity relationships discussed.
| Compound/Derivative | Target | IC50 | Reference |
| 4-(thiazol-5-yl)benzoic acid analog | CK2α | 0.014-0.017 µM | brieflands.com |
| 4-(thiazol-5-yl)benzoic acid analog | CK2α' | 0.0046-0.010 µM | brieflands.com |
| 4-Bromo-2-(3-(N-(3,4-dichlorophenyl) sulfamoyl)-4-methyl benzamido) benzoic acid | PC3 cancer cell line viability | Not specified | |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid | MCF-7 cancer cells | 15.6 µM | preprints.org |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid | HCT-116 cancer cells | 18.7 µM | preprints.org |
| Quinuclidinone derivative | A549 lung carcinoma cells | Not specified | inabj.org |
Q & A
Q. Basic
- NMR :
- ¹H NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and amide NH (δ ~8.5–10 ppm in DMSO-d₆).
- ¹³C NMR : Confirm carbonyl groups (amide C=O: ~165–170 ppm; carboxylic acid C=O: ~170–175 ppm).
- IR : Detect amide I (1640–1680 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹ broad).
- Mass Spectrometry : ESI-MS in negative mode for [M-H]⁻ ion (exact mass: 269.09 g/mol).
Validation : Compare with synthesized analogs (e.g., 2-acetamido derivatives) to resolve overlapping signals .
What strategies are effective in resolving contradictions between computational predictions and experimental biological activity data?
Advanced
Discrepancies may arise from solvation effects or metabolite interference. Mitigate via:
Solvent Correction : Re-run DFT calculations (e.g., Gaussian) with explicit solvent models (e.g., SMD for DMSO).
Metabolite Screening : Use LC-MS (e.g., Creative Proteomics’ platform) to identify in vitro metabolites. Compare with in silico predictions (e.g., GLIDE or AutoDock).
Assay Replication : Test activity under varied conditions (e.g., serum-free vs. serum-containing media) to assess protein-binding effects.
Orthogonal Assays : Combine enzyme inhibition (e.g., COX-2 ELISA) with cell-based assays (e.g., LPS-induced IL-6 in macrophages) .
How can SHELXL be utilized to refine the crystal structure of this compound when dealing with twinned data or high-resolution datasets?
Advanced
For twinned crystals :
- Twin Law Identification : Use SHELXD to detect twin laws (e.g., two-fold rotation).
- HKLF5 Format : Input scaled data with twin fraction (e.g., TWIN 0.3 -0.3).
- Refinement : Apply BASF and TWIN commands in SHELXL. Use PART -1 and PART 1 to model disorder.
For high-resolution data (≤0.8 Å): - Enable anisotropic displacement parameters (ANIS).
- Refine H-atoms freely with HFIX 0.
Validate using R1/wR2 convergence (<5% difference) and check residual density maps (<0.5 e⁻/ų) .
How to assess the anti-inflammatory potential of this compound using in vitro models?
Q. Basic
COX-2 Inhibition : Perform ELISA with recombinant COX-2 enzyme. Use indomethacin as a positive control.
Cytokine Suppression : Treat LPS-stimulated RAW 264.7 macrophages and measure TNF-α/IL-6 via qPCR or ELISA.
NF-κB Luciferase Assay : Transfect HEK293T cells with NF-κB reporter plasmid. Measure luminescence post-treatment.
Dose Optimization : Test 1–100 μM concentrations; calculate IC₅₀ via nonlinear regression (GraphPad Prism). Include cytotoxicity controls (MTT assay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
